An In-depth Technical Guide to the Synthesis and Characterization of Oxetan-3-yl 4-methylbenzenesulfonate
An In-depth Technical Guide to the Synthesis and Characterization of Oxetan-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oxetan-3-yl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] This document details established synthetic protocols, physical and chemical properties, and characterization data to support researchers in its application.
Chemical Identity and Properties
Oxetan-3-yl 4-methylbenzenesulfonate, also known as 3-oxetanyl tosylate, is an organic compound featuring an oxetane ring and a tosylate group. The strained four-membered oxetane ring makes it a useful building block, while the tosylate moiety serves as an excellent leaving group in nucleophilic substitution reactions.[1]
Table 1: Physical and Chemical Properties of Oxetan-3-yl 4-methylbenzenesulfonate
| Property | Value | Reference |
| CAS Number | 26272-83-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₄S | [2] |
| Molecular Weight | 228.27 g/mol | [2] |
| IUPAC Name | oxetan-3-yl 4-methylbenzenesulfonate | [2] |
| Synonyms | 3-Oxetanyl tosylate, 3-Tosyloxyoxetane | [1] |
| Physical Form | Solid | |
| Melting Point | 86-88 °C | [3] |
| Purity | ≥98% | |
| InChI Key | UMFWNFVHKAJOSE-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | [2] |
Synthesis of Oxetan-3-yl 4-methylbenzenesulfonate
Two primary methods for the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate are prevalent in the literature. Both methods start from 3-hydroxyoxetane (also known as oxetan-3-ol).
Method 1: Aqueous Sodium Hydroxide Mediated Synthesis
This one-pot synthesis offers a high yield and straightforward workup.
Reaction Scheme:
Figure 1: Synthesis of Oxetan-3-yl 4-methylbenzenesulfonate via aqueous NaOH.
Experimental Protocol:
-
A suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water is prepared in a reaction vessel equipped with a stirrer and cooling bath.[3]
-
A solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise to the suspension over 25 minutes.[3]
-
The reaction is exothermic, and the temperature should be maintained below 70 °C using an ice bath.[3]
-
After the initial exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40 °C over one hour.[3]
-
The product is isolated by filtration.[3]
-
The solid product is washed with four 200 mL portions of warm water (45-55 °C).[3]
-
The final product is air-dried to yield Oxetan-3-yl 4-methylbenzenesulfonate.[3]
Table 2: Summary of Reaction Parameters for Method 1
| Parameter | Value |
| Reactant 1 | 3-Hydroxyoxetane (3.4 moles) |
| Reactant 2 | p-Toluenesulfonyl chloride (3.9 moles) |
| Reagent | Sodium hydroxide (5.45 moles) |
| Solvent | Water |
| Reaction Temperature | < 70 °C (initial), then cooled to 40 °C |
| Reaction Time | ~1.5 hours |
| Yield | 94% |
| Reference | [3] |
Method 2: Triethylamine Mediated Synthesis in an Organic Solvent
This method utilizes an organic base and solvent, offering an alternative for specific experimental requirements.
Reaction Scheme:
Figure 2: Synthesis of Oxetan-3-yl 4-methylbenzenesulfonate using triethylamine in DCM.
Experimental Protocol:
-
Oxetan-3-ol (54.0 mmol) and triethylamine (59.4 mmol, 1.1 equiv.) are dissolved in dichloromethane (DCM, 100 mL) and the solution is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (59.4 mmol, 1.1 equiv.) is added portionwise to the cooled solution.
-
The reaction mixture is stirred for 30 minutes at 0 °C.
-
Workup and purification procedures (not detailed in the source) are then performed to isolate the product.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized Oxetan-3-yl 4-methylbenzenesulfonate.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for Oxetan-3-yl 4-methylbenzenesulfonate
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (tosyl group): two doublets in the range of δ 7.3-7.9 ppm. - Methyl protons (tosyl group): a singlet around δ 2.4 ppm. - Oxetane ring protons: complex multiplets in the range of δ 4.5-5.5 ppm. |
| ¹³C NMR | - Aromatic carbons (tosyl group): signals in the range of δ 127-145 ppm. - Methyl carbon (tosyl group): a signal around δ 21 ppm. - Oxetane ring carbons: signals in the range of δ 60-80 ppm. |
| FTIR (cm⁻¹) | - S=O stretching (sulfonate): strong bands around 1350 and 1175 cm⁻¹. - C-O stretching (ether and ester): bands in the region of 1000-1300 cm⁻¹. - Aromatic C-H stretching: peaks around 3000-3100 cm⁻¹. - Aliphatic C-H stretching: peaks around 2850-3000 cm⁻¹. - Aromatic C=C bending: peaks in the fingerprint region. |
Note: The predicted NMR and FTIR data are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule.
Experimental Workflow Overview
The general workflow for the synthesis and characterization of Oxetan-3-yl 4-methylbenzenesulfonate is outlined below.
Figure 3: General experimental workflow for the synthesis and characterization of Oxetan-3-yl 4-methylbenzenesulfonate.
Safety Information
Oxetan-3-yl 4-methylbenzenesulfonate should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Note: This information is based on available safety data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) for complete handling and safety information.
This technical guide provides a foundational understanding of the synthesis and characterization of Oxetan-3-yl 4-methylbenzenesulfonate. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.
+
R-NH₂
(Nucleophile)
+
TsO⁻
(Leaving Group)